molecular formula C20H22N6O2S B11582658 1-[N-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-(3-methoxyphenyl)thiourea

1-[N-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-(3-methoxyphenyl)thiourea

Cat. No.: B11582658
M. Wt: 410.5 g/mol
InChI Key: ZVQFHESFSLLHPK-UHFFFAOYSA-N
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Description

3-[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline ring, a thiourea group, and methoxyphenyl substituents. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Formation of the Thiourea Group: The thiourea group can be introduced by reacting the quinazoline derivative with thiourea under basic conditions.

    Coupling with Methoxyphenyl Isocyanate: The final step involves coupling the quinazoline-thiourea intermediate with methoxyphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring or the thiourea group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives, thiourea reduction products.

    Substitution: Substituted quinazoline or methoxyphenyl derivatives.

Scientific Research Applications

3-[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine
  • N-(6-Ethoxy-4-methylquinazolin-2-yl)thiourea
  • 3-(4-Methoxyphenyl)-1-(6-ethoxy-4-methylquinazolin-2-yl)thiourea

Uniqueness

3-[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA is unique due to the presence of both quinazoline and thiourea groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5 g/mol

IUPAC Name

(1E)-1-[amino-[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-(3-methoxyphenyl)thiourea

InChI

InChI=1S/C20H22N6O2S/c1-4-28-15-8-9-17-16(11-15)12(2)22-19(24-17)25-18(21)26-20(29)23-13-6-5-7-14(10-13)27-3/h5-11H,4H2,1-3H3,(H4,21,22,23,24,25,26,29)

InChI Key

ZVQFHESFSLLHPK-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N/C(=N/C(=S)NC3=CC(=CC=C3)OC)/N)C

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC(=NC(=S)NC3=CC(=CC=C3)OC)N)C

Origin of Product

United States

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